![molecular formula C12H20F3NO2 B14208499 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate CAS No. 831169-62-1](/img/structure/B14208499.png)
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate: is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoroethyl group and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate typically involves the reaction of piperidine derivatives with trifluoroethylating agents and butanoic acid derivatives. Common synthetic routes include:
Nucleophilic Substitution: Piperidine is reacted with 2,2,2-trifluoroethyl bromide under basic conditions to form the trifluoroethyl-substituted piperidine. This intermediate is then esterified with butanoic acid or its derivatives to yield the final product.
Reductive Amination: A piperidine derivative is subjected to reductive amination with 2,2,2-trifluoroacetaldehyde, followed by esterification with butanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct electronic properties, making it valuable in the design of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to act as a ligand in binding studies, aiding in the understanding of protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring provides a rigid scaffold that can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidin-4-amine: Similar structure but with an amine group instead of an ester.
2,2,2-Trifluoroethyl piperidine: Lacks the ester group, providing different reactivity and applications.
Uniqueness
The presence of both the trifluoroethyl group and the butanoate ester in [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate makes it unique. This combination imparts distinct electronic and steric properties, enhancing its utility in various applications compared to its analogs.
Properties
CAS No. |
831169-62-1 |
|---|---|
Molecular Formula |
C12H20F3NO2 |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl butanoate |
InChI |
InChI=1S/C12H20F3NO2/c1-2-3-11(17)18-8-10-4-6-16(7-5-10)9-12(13,14)15/h10H,2-9H2,1H3 |
InChI Key |
QCGSZVHLXAREAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1CCN(CC1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


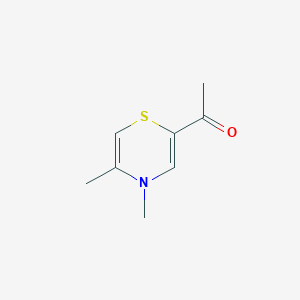
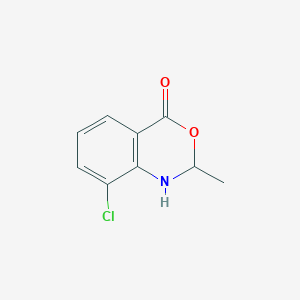
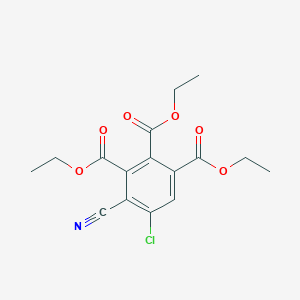
![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
![Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14208433.png)
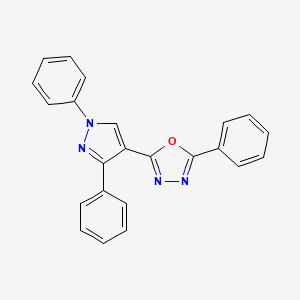
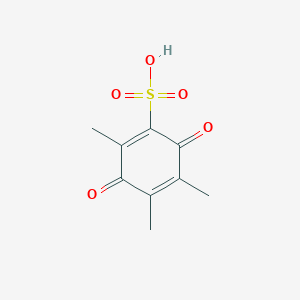
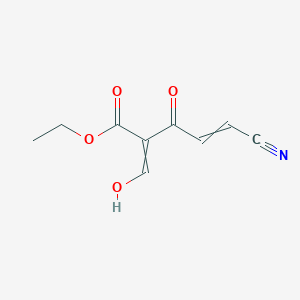
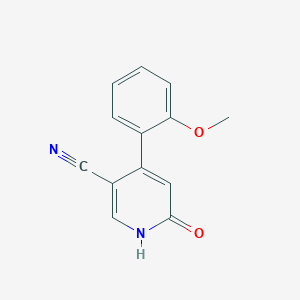
![6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine](/img/structure/B14208452.png)

![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B14208459.png)
![2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one](/img/structure/B14208466.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B14208468.png)
